molecular formula C19H11Cl4N3 B2701639 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-70-4

5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2701639
CAS No.: 337920-70-4
M. Wt: 423.12
InChI Key: IEIIVLFPSZWMPB-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic organic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of multiple chlorine atoms and a benzimidazole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzimidazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The chlorobenzyl and chloropyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the pyridine ring.

    Reduction: Reduction reactions could potentially target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of chlorine atoms may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1H-benzimidazole
  • 2-(2-Chloropyridinyl)-1H-benzimidazole
  • 1-(2-Chlorobenzyl)-1H-benzimidazole

Uniqueness

5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the specific arrangement of chlorine atoms and the combination of benzimidazole, benzyl, and pyridine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-13-6-2-1-4-11(13)10-26-17-9-15(22)14(21)8-16(17)25-19(26)12-5-3-7-24-18(12)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIIVLFPSZWMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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